molecular formula C12H14F3NO3S B6627861 N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B6627861
M. Wt: 309.31 g/mol
InChI Key: CKLNKMVQBAAWCX-UHFFFAOYSA-N
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Description

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a cyclobutyl group, trifluoromethyl groups, and a sulfonamide moiety

Properties

IUPAC Name

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c13-9-4-5-10(12(15)11(9)14)20(18,19)16(6-7-17)8-2-1-3-8/h4-5,8,17H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLNKMVQBAAWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CCO)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with 2-aminoethanol under basic conditions to form the sulfonamide intermediate.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as thiols or amines.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly due to its sulfonamide group, which is a common pharmacophore in drug design.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions due to its unique structural features.

    Materials Science: It may be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzyme substrates, leading to competitive inhibition.

    Receptor Binding: The trifluoromethyl groups can enhance binding affinity to certain receptors due to their electron-withdrawing properties.

    Pathways Involved: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-2,3,4-trifluorobenzenesulfonamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    N-cyclobutyl-2,3,4-trifluoro-N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxyethyl group, potentially altering its biological activity and chemical properties.

    N-cyclobutyl-2,3,4-trifluoro-N-(2-aminoethyl)benzenesulfonamide: The aminoethyl group may introduce different reactivity and binding properties compared to the hydroxyethyl group.

Uniqueness

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its cyclobutyl, trifluoromethyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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